Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0) is a heterocyclic building block belonging to the 2-oxo-1,2-dihydroquinoline (quinolin-2(1H)-one) family, featuring a bromine atom at the 7-position and an ethyl ester at the 4-position. Its molecular formula is C₁₂H₁₀BrNO₃ with a molecular weight of 296.12 g/mol, and its computed octanol-water partition coefficient (XLogP3-AA) is 2, indicating moderate lipophilicity.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 762260-64-0
Cat. No. B3386835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
CAS762260-64-0
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NC2=C1C=CC(=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15)
InChIKeyFLPVWGXBENTGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0): Chemical Class and Core Procurement Identity


Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0) is a heterocyclic building block belonging to the 2-oxo-1,2-dihydroquinoline (quinolin-2(1H)-one) family, featuring a bromine atom at the 7-position and an ethyl ester at the 4-position . Its molecular formula is C₁₂H₁₀BrNO₃ with a molecular weight of 296.12 g/mol, and its computed octanol-water partition coefficient (XLogP3-AA) is 2, indicating moderate lipophilicity [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of substituted azole dione antiviral agents as described in patent WO2021/194954 .

Why Generic 2-Oxoquinoline Interchange is Scientifically Unreliable for Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0)


Substituting the 7-bromo derivative with other halogenated or unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylate esters is not a scientifically sound practice. The 7-bromo substituent is not a passive structural feature; it critically determines both the compound's physicochemical properties—most notably a quantifiable increase in lipophilicity (XLogP3 = 2) compared to the non-brominated parent [1]—and its specific reactivity profile in transition-metal-catalyzed cross-coupling reactions . Furthermore, the 7-bromo derivative is specifically claimed and utilized as a key intermediate in patented synthetic pathways for antiviral therapeutics, such as those in WO2021/194954, where its regiospecific reactivity is essential for constructing the active pharmacophore . Using an alternative halogen or an unsubstituted core would fundamentally alter reaction outcomes and final molecular structures, making generic substitution a clear risk for failed syntheses and invalid structure-activity relationships.

Quantitative Differentiation Evidence for Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0)


Lipophilicity Differential Driven by 7-Bromo Substituent

The 7-bromo substituent significantly increases lipophilicity compared to the unsubstituted core scaffold. The target compound has a computed XLogP3-AA of 2 [1], whereas the direct des-bromo analog, ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 5466-27-3), is reported with a computed XLogP3-AA of 1.3 . This quantifiable difference in logP can directly impact membrane permeability and ADME profiles in biological assays.

Lipophilicity Drug Design Physicochemical Properties

Patent-Specific Utilization as a Key Intermediate for Antiviral Agents

The target compound is explicitly described and utilized as an intermediate in the synthesis of substituted azole dione compounds with antiviral activity in patent WO2021/194954 . A documented synthetic step from Intermediate 12 to the target compound (Intermediate 13) proceeds with a 95% yield under esterification conditions with thionyl chloride in ethanol . This contrasts with its 6-bromo or 5-bromo regioisomers, which are not reported as intermediates in this patented pathway.

Medicinal Chemistry Antiviral Agents Process Chemistry

Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Reactions

The 7-bromo substituent provides a well-established reactivity advantage over the corresponding 7-chloro analog in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Aryl bromides are generally known to react faster and under milder conditions than aryl chlorides . This is confirmed by class-level data on bromoquinolines, where 7-bromoquinoline derivatives are specifically highlighted as substrates for Suzuki and Heck reactions to construct complex aryl-quinoline systems . While a direct kinetic study on this specific scaffold is not available in the open literature, the well-documented trend provides a strong, class-level inference for selecting the bromo derivative for synthetic diversification over chloro, fluoro, or unsubstituted analogs.

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Validated Application Scenarios for Ethyl 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 762260-64-0) Based on Quantitative Differentiation


Direct Intermediate for Antiviral Agent Synthesis (Patent WO2021/194954)

This scenario involves the direct use of the compound as described in patent WO2021/194954 for the synthesis of substituted azole dione antiviral therapeutics. The documented 95% synthetic yield from a defined precursor validates this as a high-efficiency step, making the compound the required building block for any research team aiming to replicate or build upon this patented work.

Privileged Substrate for Suzuki-Miyaura Diversification in Drug Discovery

In a medicinal chemistry program focused on the 2-oxo-1,2-dihydroquinoline scaffold, the 7-bromo derivative is the preferred substrate for library diversification via Suzuki-Miyaura cross-coupling. Its superior reactivity profile, inferred from established aryl bromide reactivity and synthetic precedent, allows for the rapid exploration of structure-activity relationships at the 7-position, a task that would be significantly less efficient, or may even fail, with the 7-chloro or unsubstituted analogs.

Design of Lead Compounds with Optimized Lipophilicity

In lead optimization campaigns where increasing the lipophilicity of a 2-oxoquinoline-based hit is desired, this compound provides a quantifiable advantage. Compared to the des-bromo parent (ΔXLogP3 ≈ +0.7) [1], its higher logP can be strategically leveraged to fine-tune pharmacokinetic properties such as membrane permeability, provided this is a desired design goal.

Quote Request

Request a Quote for Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.